molecular formula C22H24N4O2 B2459699 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2097923-08-3

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2459699
CAS No.: 2097923-08-3
M. Wt: 376.46
InChI Key: BDCSWYFPUIISNE-UHFFFAOYSA-N
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Description

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a synthetic chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Pyrazole derivatives are extensively investigated in pharmacological research for their potential as anti-inflammatory, antimicrobial, antifungal, and anticancer agents, making them valuable templates for developing new therapeutic leads . The molecular structure of this compound integrates a pyrazole ring linked to a pyridine moiety, both common in drugs and bioactive molecules, and an oxane (tetrahydropyran) ring, which can influence the compound's pharmacokinetic properties. Researchers are exploring such carboxamide derivatives, particularly for targeting enzymes like succinate dehydrogenase (SDH), which is a significant target in the development of antifungal agents . This compound is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in synthetic organic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

4-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(22(8-13-28-14-9-22)20-6-2-1-3-7-20)24-11-12-26-17-19(16-25-26)18-5-4-10-23-15-18/h1-7,10,15-17H,8-9,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCSWYFPUIISNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxane carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
  • 4-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Uniqueness

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted applications in research and industry.

Biological Activity

4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure and Synthesis

The compound features a complex structure incorporating phenyl, pyridinyl, pyrazolyl, and oxane carboxamide functionalities. Its synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyridine intermediates followed by their coupling with the oxane carboxamide moiety. The reaction conditions often include specific catalysts and solvents to optimize yield and purity .

Biological Activity Overview

Research indicates that 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it can inhibit bacterial growth effectively, comparable to standard antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially acting as a selective COX-2 inhibitor. In vivo studies have indicated that it can reduce inflammation significantly in models such as carrageenan-induced paw edema .
  • Antidiabetic Activity : There are indications of its role in glucose metabolism modulation, suggesting potential use in diabetes management .

The mechanism by which 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that mediate pain and inflammation, altering their activity to produce therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Dimmito et al. (2022)Anticancer ActivityShowed significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .
Sivaramakarthikeyan et al. (2022)Anti-inflammatory ActivityDemonstrated potent COX-2 inhibition with minimal side effects on gastric mucosa .
Ajayi et al. (2021)Antimicrobial PropertiesReported effective inhibition of E. coli and S. aureus, comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide, and what are their respective yields and limitations?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine) to form pyrazole intermediates, as demonstrated in pyrazole-4-carboxylic acid derivatives .
  • Step 2 : Functionalization of the pyrazole core with a pyridinyl group via Ullmann coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .
  • Step 3 : Introduction of the oxane-carboxamide moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt), yielding final products with ~50–70% purity post-column chromatography .
  • Limitations : Low yields in Step 2 due to steric hindrance from the phenyl group; purification challenges from residual catalysts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D conformation, particularly for the oxane ring and pyrazole-pyridinyl orientation. Hydrogen-bonding networks between the carboxamide and pyridinyl groups are often observed .
  • NMR Spectroscopy : 1H^1H-NMR confirms regioselectivity in pyrazole substitution (e.g., δ\delta 8.2–8.5 ppm for pyridinyl protons) . 13C^{13}C-NMR identifies carbonyl groups (δ\delta 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 432.18) .

Q. What are the hypothesized biological targets of this compound, and how are they validated experimentally?

  • Methodological Answer :
  • Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for kinase domains (e.g., JAK2) due to the pyridinyl-pyrazole motif’s ATP-binding pocket complementarity.
  • Validation :
  • Biochemical Assays : Measure IC50_{50} values using kinase inhibition assays (e.g., ADP-Glo™) .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HepG2) via MTT assays, with dose-response curves to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability and purity for in vivo studies?

  • Methodological Answer :
  • Orthogonal Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during pyrazole functionalization, reducing side reactions .
  • Flow Chemistry : Implement continuous flow systems for Step 2 to enhance reaction homogeneity and reduce catalyst loading .
  • Purification : Replace column chromatography with preparative HPLC (C18 columns, acetonitrile/water gradient) for >95% purity .

Q. How should discrepancies in biological activity data across different assays (e.g., enzymatic vs. cellular) be addressed?

  • Methodological Answer :
  • Source Analysis :
  • Enzymatic Assays : May lack cellular context (e.g., membrane permeability issues). Validate with parallel artificial membrane permeability assays (PAMPA) .
  • Cellular Assays : Check for off-target effects via RNA-seq profiling of treated cells to identify unintended pathway modulation .
  • Experimental Design : Use split-plot designs (e.g., randomized blocks with replicates) to account for inter-assay variability .

Q. What computational approaches are recommended to model the compound’s interaction with dynamic protein targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein binding over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the pyridinyl-ATP binding site, identifying charge transfer mechanisms .
  • Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity profiles and guide SAR studies .

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